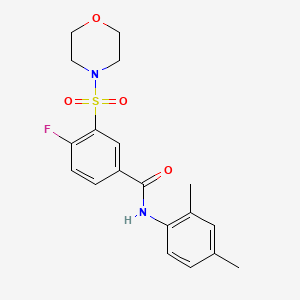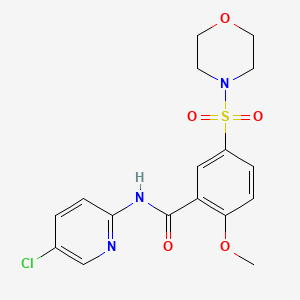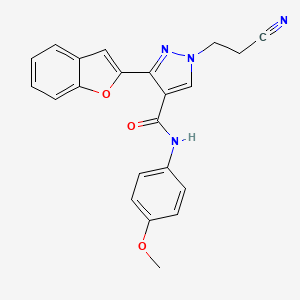![molecular formula C18H25BrClNO5 B4973476 1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate](/img/structure/B4973476.png)
1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine oxalate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BCPB and is a piperidine derivative that has been synthesized through a series of chemical reactions. In
科学研究应用
BCPB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to modulate the activity of certain ion channels in the brain, which can have a significant impact on neuronal excitability and neurotransmitter release. BCPB has also been studied for its potential therapeutic applications in the treatment of neurological disorders such as epilepsy and Parkinson's disease.
作用机制
The mechanism of action of BCPB involves its interaction with certain ion channels in the brain. Specifically, BCPB has been shown to modulate the activity of voltage-gated sodium channels, which play a critical role in neuronal excitability. By modulating the activity of these channels, BCPB can alter the firing properties of neurons and affect neurotransmitter release.
Biochemical and Physiological Effects
BCPB has been shown to have a number of biochemical and physiological effects, particularly in the brain. Studies have demonstrated that BCPB can alter the firing properties of neurons, increase neurotransmitter release, and modulate synaptic plasticity. These effects can have significant implications for the treatment of neurological disorders.
实验室实验的优点和局限性
One of the major advantages of using BCPB in lab experiments is its specificity for certain ion channels in the brain. This allows researchers to selectively modulate the activity of these channels and study their effects on neuronal excitability and neurotransmitter release. However, one limitation of using BCPB is its potential toxicity, which can limit its use in certain experimental settings.
未来方向
There are a number of future directions for research on BCPB. One area of interest is the development of more selective compounds that target specific ion channels in the brain. Additionally, further research is needed to understand the long-term effects of BCPB on neuronal function and the potential for toxicity. Finally, studies are needed to explore the potential therapeutic applications of BCPB in the treatment of neurological disorders.
合成方法
BCPB can be synthesized through a series of chemical reactions, starting with the reaction of 2-bromo-4-chlorophenol with butyl bromide to form 4-(2-bromo-4-chlorophenoxy)butyl bromide. This intermediate compound is then reacted with 4-methylpiperidine to form BCPB. The final step in the synthesis process involves the formation of the oxalate salt of BCPB.
属性
IUPAC Name |
1-[4-(2-bromo-4-chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrClNO.C2H2O4/c1-13-6-9-19(10-7-13)8-2-3-11-20-16-5-4-14(18)12-15(16)17;3-1(4)2(5)6/h4-5,12-13H,2-3,6-11H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWGZYOUJHHPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=C(C=C2)Cl)Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BrClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Bromo-4-chlorophenoxy)butyl]-4-methylpiperidine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B4973410.png)
![N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)hexanamide](/img/structure/B4973415.png)

![1-[6-(4-tert-butylphenoxy)hexyl]-1H-imidazole](/img/structure/B4973434.png)

![dimethyl 4,4'-[(5-ethyl-2-oxo-1,3-cyclohexanediylidene)dimethylylidene]dibenzoate](/img/structure/B4973445.png)
![1-(4-methoxyphenyl)-3-[(3-methylphenyl)amino]-2-propen-1-one](/img/structure/B4973467.png)
![2-{4-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepan-1-yl}-1,3-benzothiazole](/img/structure/B4973473.png)
![3,4,5-triethoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4973487.png)

![10-acetyl-11-[4-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4973490.png)

![8-[3-(2,6-dichlorophenoxy)propoxy]quinoline](/img/structure/B4973498.png)